5-ethoxy-3H-1,2,4-dithiazol-3-one

Catalog No.
S641410
CAS No.
178318-21-3
M.F
C4H5NO2S2
M. Wt
163.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-ethoxy-3H-1,2,4-dithiazol-3-one

CAS Number

178318-21-3

Product Name

5-ethoxy-3H-1,2,4-dithiazol-3-one

IUPAC Name

5-ethoxy-1,2,4-dithiazol-3-one

Molecular Formula

C4H5NO2S2

Molecular Weight

163.2 g/mol

InChI

InChI=1S/C4H5NO2S2/c1-2-7-4-5-3(6)8-9-4/h2H2,1H3

InChI Key

RZIJZXUDFRSADE-UHFFFAOYSA-N

SMILES

CCOC1=NC(=O)SS1

Synonyms

3-ethoxy-1,2,4-dithiazoline-5-one, EDITH-3

Canonical SMILES

CCOC1=NC(=O)SS1
  • Advantages of EDITH

    Compared to other sulfurizing reagents used previously, EDITH offers some advantages. It can be used with standard base protecting groups, leading to successful syntheses []. Additionally, EDITH may be compatible with faster deprotection chemistries, potentially reducing overall synthesis time [].

  • Challenges with EDITH

    Research has also identified some limitations with EDITH. It seems incompatible with certain protecting groups, particularly for guanine bases []. This incompatibility can lead to poor synthesis performance. However, researchers have proposed a solution involving a capping step before the sulfurization reaction to prevent unwanted modifications [].

5-Ethoxy-3H-1,2,4-dithiazol-3-one is a heterocyclic compound characterized by a five-membered ring containing sulfur and nitrogen atoms. Its molecular formula is C5H7N2O2S2, and it features an ethoxy group attached to the dithiazole structure. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its unique structural properties.

EDITH acts as a sulfurizing agent by transferring a sulfur atom to a phosphite group. The exact mechanism is not fully elucidated, but it likely involves the formation of a reactive intermediate between EDITH and the phosphite. This intermediate then undergoes rearrangement to yield the phosphorothioate product [].

Typical of dithiazole derivatives. These include:

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